molecular formula C22H17ClN6O2S B6580597 N-(4-CHLOROPHENYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 1207059-95-7

N-(4-CHLOROPHENYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B6580597
CAS No.: 1207059-95-7
M. Wt: 464.9 g/mol
InChI Key: XWDSNARHRYTDTH-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxyphenyl group, and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of nitro groups results in amine derivatives.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins or enzymes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-4-METHOXYBENZENESULFONAMIDE: Shares the chlorophenyl and methoxyphenyl groups but differs in the core structure.

    (Z)-1-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)METHANIMINE: Similar in having chlorophenyl and methoxyphenyl groups but lacks the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine moiety.

Uniqueness

N-(4-CHLOROPHENYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups and the presence of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2S/c1-31-17-8-2-14(3-9-17)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)32-13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDSNARHRYTDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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